molecular formula C15H10N4O2 B11048400 [5-amino-4-cyano-2-(4-methoxyphenyl)furan-3(2H)-ylidene]propanedinitrile

[5-amino-4-cyano-2-(4-methoxyphenyl)furan-3(2H)-ylidene]propanedinitrile

Cat. No.: B11048400
M. Wt: 278.26 g/mol
InChI Key: XWIMIYVBDNFPIB-UHFFFAOYSA-N
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Description

5-AMINO-4-CYANO-2-(4-METHOXYPHENYL)-3(2H)-FURANYLIDENMETHYL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a furan ring substituted with amino, cyano, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-4-CYANO-2-(4-METHOXYPHENYL)-3(2H)-FURANYLIDENMETHYL CYANIDE typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction can be carried out without solvents at room temperature or with solvents at elevated temperatures to yield the desired cyanoacetamide derivatives .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the treatment of substituted aryl amines with cyanoacetates in the presence of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

5-AMINO-4-CYANO-2-(4-METHOXYPHENYL)-3(2H)-FURANYLIDENMETHYL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-AMINO-4-CYANO-2-(4-METHOXYPHENYL)-3(2H)-FURANYLIDENMETHYL CYANIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites . These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-AMINO-4-CYANO-2-(4-METHOXYPHENYL)-3(2H)-FURANYLIDENMETHYL CYANIDE apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C15H10N4O2

Molecular Weight

278.26 g/mol

IUPAC Name

2-[5-amino-4-cyano-2-(4-methoxyphenyl)furan-3-ylidene]propanedinitrile

InChI

InChI=1S/C15H10N4O2/c1-20-11-4-2-9(3-5-11)14-13(10(6-16)7-17)12(8-18)15(19)21-14/h2-5,14H,19H2,1H3

InChI Key

XWIMIYVBDNFPIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C#N)C#N)C(=C(O2)N)C#N

Origin of Product

United States

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